3-(methoxymethyl)-3-methylcyclobutan-1-one

Catalog No.
S6453705
CAS No.
108711-55-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methoxymethyl)-3-methylcyclobutan-1-one

CAS Number

108711-55-3

Product Name

3-(methoxymethyl)-3-methylcyclobutan-1-one

IUPAC Name

3-(methoxymethyl)-3-methylcyclobutan-1-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-7(5-9-2)3-6(8)4-7/h3-5H2,1-2H3

InChI Key

PTKXJLINIAAOFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)COC

3-(Methoxymethyl)-3-methylcyclobutan-1-one is a cyclic ketone with the molecular formula C₇H₁₂O₂. It features a cyclobutane ring substituted with a methoxymethyl group and a methyl group at the 3-position. This compound is of interest due to its unique structural properties, which may influence its reactivity and biological activity.

The compound can undergo various reactions typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Reduction: It can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It may participate in aldol condensation reactions under appropriate conditions.

Several synthetic routes can be employed to produce 3-(methoxymethyl)-3-methylcyclobutan-1-one:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be achieved through acid-catalyzed reactions.
  • Functional Group Manipulation: Methoxymethylation of 3-methylcyclobutan-1-one can be accomplished using methoxymethyl chloride in the presence of a base.
  • Catalytic Methods: Recent advancements in catalytic strategies may provide more efficient synthesis pathways, focusing on sustainability and yield optimization .

Several compounds share structural similarities with 3-(methoxymethyl)-3-methylcyclobutan-1-one, allowing for comparative analysis:

Compound NameMolecular FormulaSimilarity Score
3-(Hydroxymethyl)-3-methylcyclobutanoneC₇H₁₄O₂0.95
3,3-Bis(hydroxymethyl)cyclobutanoneC₉H₁₈O₄0.90
2-(Hydroxymethyl)cyclobutanoneC₆H₁₂O₂0.90
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanoneC₈H₁₄O₄0.90
1-((1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl)ethanoneC₉H₁₈O₂0.90

Uniqueness: The presence of both the methoxy and methyl groups in the cyclobutane structure distinguishes 3-(methoxymethyl)-3-methylcyclobutan-1-one from its analogs, potentially influencing its chemical reactivity and biological interactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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